![molecular formula C20H28N4O B5417538 3-(2-methyl-1H-imidazol-1-yl)-N-[1-(3-methylphenyl)piperidin-4-yl]butanamide](/img/structure/B5417538.png)
3-(2-methyl-1H-imidazol-1-yl)-N-[1-(3-methylphenyl)piperidin-4-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methyl-1H-imidazol-1-yl)-N-[1-(3-methylphenyl)piperidin-4-yl]butanamide, also known as MPIBU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPIBU belongs to the class of compounds known as piperidine derivatives and has been found to have a wide range of biochemical and physiological effects.
作用機序
The exact mechanism of action of 3-(2-methyl-1H-imidazol-1-yl)-N-[1-(3-methylphenyl)piperidin-4-yl]butanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as dopamine and serotonin. This compound has also been found to inhibit the activity of enzymes, such as acetylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. This compound has also been found to have anticonvulsant effects, reducing the severity and duration of seizures in animal models. In addition, this compound has been found to have neuroprotective effects, protecting neurons from damage and death in animal models of neurodegenerative diseases.
実験室実験の利点と制限
3-(2-methyl-1H-imidazol-1-yl)-N-[1-(3-methylphenyl)piperidin-4-yl]butanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using commercially available starting materials. This compound has also been found to have low toxicity, making it a safe compound to use in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for research on 3-(2-methyl-1H-imidazol-1-yl)-N-[1-(3-methylphenyl)piperidin-4-yl]butanamide. One area of research is to further investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is to investigate the potential of this compound as a treatment for chronic pain and inflammation. Further studies are also needed to fully understand the mechanism of action of this compound and its effects on different neurotransmitters and enzymes.
合成法
3-(2-methyl-1H-imidazol-1-yl)-N-[1-(3-methylphenyl)piperidin-4-yl]butanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-(3-methylphenyl)piperidine with 2-methylimidazole to form the intermediate 1-(3-methylphenyl)-4-(2-methyl-1H-imidazol-1-yl)piperidine. This intermediate is then reacted with butanoyl chloride to form this compound. The final product is purified using column chromatography to obtain a pure compound.
科学的研究の応用
3-(2-methyl-1H-imidazol-1-yl)-N-[1-(3-methylphenyl)piperidin-4-yl]butanamide has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been found to have potential as a treatment for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-(2-methylimidazol-1-yl)-N-[1-(3-methylphenyl)piperidin-4-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-15-5-4-6-19(13-15)23-10-7-18(8-11-23)22-20(25)14-16(2)24-12-9-21-17(24)3/h4-6,9,12-13,16,18H,7-8,10-11,14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMZMFPXNTUGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(CC2)NC(=O)CC(C)N3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

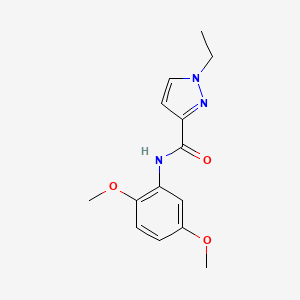
![N-cyclopropyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5417468.png)
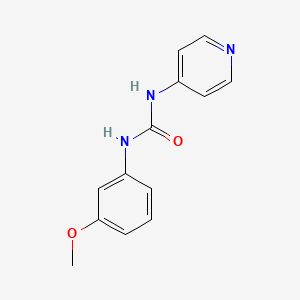
![3-{2-[(5-hydroxypentyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5417482.png)

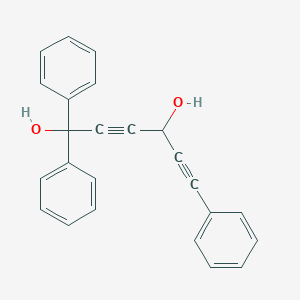
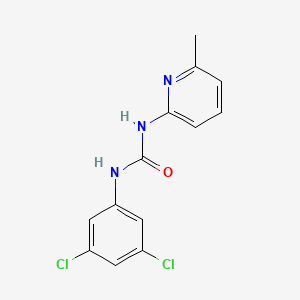

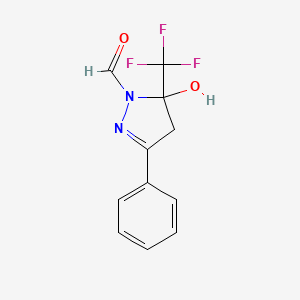
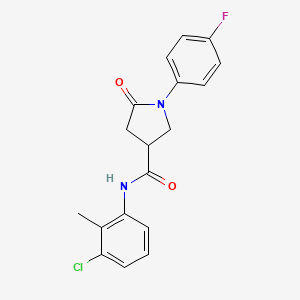
![5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5417546.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5417550.png)
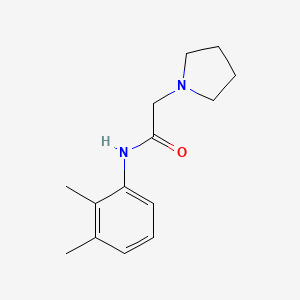
![8-(3-phenoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5417568.png)